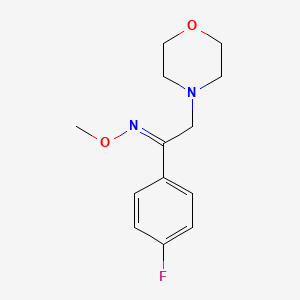

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to the opening of an ion channel and causing an electrical impulse to be transmitted .

Mode of Action

The compound interacts with the acetylcholine receptor, affecting its function .

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the neurotransmission process , altering the way nerve signals are transmitted and processed . The downstream effects of these changes can vary widely, potentially affecting numerous physiological processes .

Pharmacokinetics

Like many similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely have a significant impact on its bioavailability and overall effectiveness .

Result of Action

The compound has been found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a species of nematode . This suggests that it could potentially be used as a treatment for diseases caused by this and similar organisms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and its ability to interact with its target .

Actividad Biológica

1-(4-Fluorophenyl)-2-morpholino-1-ethanone O-methyloxime (CAS: 551921-47-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activities, including mechanisms of action, toxicity profiles, and therapeutic potentials.

- Molecular Formula : C13H17FN2O2

- Molecular Weight : 252.28 g/mol

- CAS Number : 551921-47-2

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

-

Induction of Apoptosis :

- In studies involving related compounds, such as 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone, it was observed that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and loss of mitochondrial membrane potential, leading to cell death .

- Cell Proliferation Inhibition :

- Reactive Oxygen Species (ROS) Production :

Anticancer Activity

A study investigating the anticancer properties of related oxime compounds reported significant findings:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer).

- Results : Compounds exhibited IC50 values ranging from 0.1 to 1 μM across different cancer types, demonstrating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| ZQL-4c | MCF-7 | 2.96 | Apoptosis via ROS production |

| ZQL-4c | A549 | 0.80 | Cell cycle arrest |

| ZQL-4c | HCT116 | 0.1 | PI3K inhibition |

Toxicity Studies

Toxicity assessments have been conducted on similar compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is in the field of medicinal chemistry. Research has indicated that modifications to the morpholino group can enhance the compound's efficacy against various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The fluorine substitution was found to improve the lipophilicity and permeability of the compound, facilitating better absorption and distribution in biological systems .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Study: Neuroprotective Effects

Research indicated that this compound showed protective effects against neurodegeneration in animal models. The mechanism was linked to its ability to modulate oxidative stress and inflammation pathways .

Drug Design and Development

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacological profiles. In this context, the compound serves as a valuable template for designing new drugs with improved metabolic stability and bioavailability.

Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

| Compound Type | Lipophilicity | Metabolic Stability | Bioavailability |

|---|---|---|---|

| Non-Fluorinated | Moderate | Lower | Variable |

| Fluorinated | Higher | Improved | Higher |

This table illustrates the advantages of fluorination in drug design, emphasizing how compounds like this compound can lead to more effective pharmaceutical agents.

Synthesis and Analytical Chemistry

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound thoroughly.

Synthesis Methodology

The synthetic pathway typically includes:

- Reaction of morpholine with an appropriate aldehyde.

- Subsequent formation of the oxime through treatment with hydroxylamine.

Propiedades

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDWAZLUMXUIRI-SQFISAMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCOCC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.